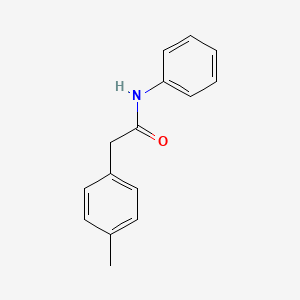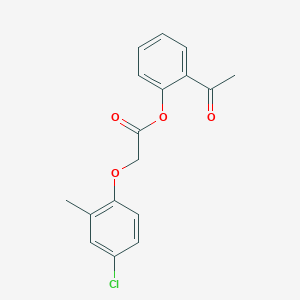![molecular formula C17H17N3O3 B5726834 3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide, commonly known as FPHA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPHA belongs to the class of acrylamide derivatives and has been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
FPHA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. FPHA has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, FPHA has been shown to have antidiabetic properties and can be used in the treatment of diabetes.
Wirkmechanismus
The mechanism of action of FPHA is not fully understood. However, it has been suggested that FPHA exerts its biological activities by inhibiting various enzymes and signaling pathways. FPHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FPHA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Moreover, FPHA has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
FPHA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. FPHA has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth. Moreover, FPHA has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. FPHA has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FPHA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. FPHA is also stable under normal laboratory conditions. However, FPHA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and handling. Moreover, FPHA has low bioavailability and requires the use of high concentrations for its biological activities.
Zukünftige Richtungen
There are several future directions for the research on FPHA. One of the potential applications of FPHA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are required to understand the mechanism of action of FPHA in these diseases and to develop more potent derivatives of FPHA. Moreover, FPHA has potential applications in the treatment of diabetes and cancer. Future studies should focus on the development of FPHA derivatives with improved bioavailability and potency. Furthermore, FPHA can be used as a lead compound for the development of new drugs with novel mechanisms of action.
Synthesemethoden
FPHA can be synthesized using a simple one-pot reaction between 3-furyl acryloyl chloride and 2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity using this method.
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-13(15-5-3-2-4-6-15)19-20-17(22)11-18-16(21)8-7-14-9-10-23-12-14/h2-10,12H,11H2,1H3,(H,18,21)(H,20,22)/b8-7+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZGJINQNLIWGP-LDTXJDIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C=CC1=COC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)/C=C/C1=COC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide (non-preferred name) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)